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Myb protein, plant - 137950-93-7

Myb protein, plant

Catalog Number: EVT-1520703
CAS Number: 137950-93-7
Molecular Formula: C12H14FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of Myb proteins involves transcriptional regulation where genes encoding these proteins are expressed in response to various internal and external signals. The process begins with the transcription of Myb genes, followed by translation into protein. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and quantitative PCR are commonly used to analyze gene expression levels of Myb proteins under different conditions .

Additionally, bioinformatics tools are employed to identify and classify Myb genes across different plant species. For instance, genome-wide analyses have been conducted to catalog Myb transcription factors in various organisms, revealing extensive diversity and functional specialization within this family .

Molecular Structure Analysis

Structure and Data
The structural composition of Myb proteins typically includes a highly conserved N-terminal Myb domain that facilitates DNA binding through a helix-turn-helix motif. This domain allows specific interaction with target genes, influencing their expression . The C-terminal region varies significantly among different Myb proteins and is responsible for their regulatory functions.

For example, R2R3-MYB proteins consist of two repeats that form three α-helices each, contributing to the stability and specificity of DNA binding. Structural studies have shown that variations in these domains can lead to diverse regulatory roles within plant physiology .

Chemical Reactions Analysis

Reactions and Technical Details
Myb proteins primarily function as transcription factors that regulate gene expression involved in metabolic pathways. One significant reaction mediated by R2R3-MYB proteins is the regulation of anthocyanin biosynthesis, where they interact with other transcription factors such as basic helix-loop-helix (bHLH) proteins and WD40 repeat proteins to form a ternary complex that activates or represses target genes .

The activation of these biosynthetic pathways often involves specific binding to promoter regions of target genes, leading to increased expression of enzymes required for anthocyanin production, such as chalcone synthase and dihydroflavonol reductase .

Mechanism of Action

Process and Data
The mechanism by which Myb proteins exert their effects involves several steps:

  1. Binding to DNA: The Myb domain binds to specific motifs in the promoter regions of target genes.
  2. Formation of Regulatory Complexes: R2R3-MYB proteins often form complexes with bHLH and WD40 proteins, enhancing their regulatory capacity.
  3. Transcriptional Activation or Repression: Depending on the composition of the complex, these interactions can lead to either activation or repression of gene expression related to secondary metabolites like anthocyanins .

This regulatory network allows plants to adapt their metabolic pathways in response to environmental changes, such as light exposure or stress conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Myb proteins are generally soluble in aqueous solutions due to their hydrophilic nature. They exhibit stability under physiological conditions but may undergo conformational changes upon binding to DNA or interacting with other proteins. The molecular weight of R2R3-MYB proteins typically ranges from 30 kDa to 60 kDa depending on the specific protein variant .

Chemical properties include:

  • pH Stability: Most Myb proteins function optimally at neutral pH.
  • Thermal Stability: They maintain functionality across a range of temperatures but may denature at extreme temperatures.
Applications

Scientific Uses
Myb transcription factors have significant applications in agricultural biotechnology and plant breeding. Their roles in regulating anthocyanin biosynthesis make them valuable for enhancing color quality in fruits and flowers, thereby improving marketability. Additionally, manipulating Myb gene expression can enhance plant resistance to biotic and abiotic stresses, contributing to crop resilience under adverse environmental conditions .

Moreover, research into Myb proteins has implications for understanding plant development processes such as cell differentiation and organ formation, which can inform strategies for improving crop yields and nutritional quality .

Introduction to MYB Proteins in Plant Biology

Historical Context and Discovery of MYB Transcription Factors

The MYB protein saga began with the identification of v-MYB in the avian myeloblastosis virus (AMV), a vertebrate oncogene driving abnormal cell proliferation [7] [9]. The first plant MYB gene, C1 (later classified as an R2R3-MYB), was discovered in maize (Zea mays) in the 1980s, where it was shown to regulate anthocyanin pigmentation—a landmark finding linking transcription factors to specialized metabolism [1] [9]. Subsequent genome sequencing projects in the 2000s revealed the staggering scale of this family: Arabidopsis thaliana harbors 126 R2R3-MYBs, rice (Oryza sativa) contains 102, and soybean (Glycine max) possesses over 200, underscoring their pervasive role in plant genomes [3] [5] [9]. Early biochemical studies established that the MYB domain comprises 1–4 tandem repeats (R1, R2, R3, R4) of ~52 amino acids, each forming three α-helices. The second and third helices adopt a helix-turn-helix (HTH) structure that binds the major groove of DNA, with tryptophan residues forming a hydrophobic core critical for structural integrity [4] [8].

Table 1: Milestones in Plant MYB Research

YearMilestoneSpeciesSignificance
1980sIdentification of C1 regulator of anthocyaninZea mays (maize)First plant MYB gene cloned
1998Classification into 22 subgroupsArabidopsisEstablished functional subfamilies
2014Klebsormidium nitens genome analysisCharophyte algaRevealed pre-land plant MYB diversity
2020Brassica napus superfamily characterizationRapeseedIdentified 680 MYB genes in an allotetraploid crop
2023VfMYB36 linked to oil biosynthesisVernicia fordiiBiotechnological application for lipid engineering

Evolutionary Significance of MYB Proteins Across Eukaryotes

MYB proteins exhibit a dynamic evolutionary history marked by lineage-specific expansions and functional diversification. While animals and fungi predominantly possess 3R-MYBs (e.g., human c-MYB), land plants experienced a massive expansion of R2R3-MYBs, which constitute >80% of their MYB repertoire [1] [5]. Phylogenomic analyses trace the origin of plant R2R3-MYBs to streptophyte algae—the aquatic ancestors of land plants. The charophyte alga Klebsormidium nitens encodes 22 R2R3-MYBs, including orthologs of Arabidopsis FOUR LIPS (FLP) and DUO POLLEN 1 (DUO1), indicating deep conservation of cell division and reproductive functions [1] [5]. Two pivotal evolutionary transitions shaped the current diversity:

  • Terrestrial Adaptation (Subgroup III Expansion): Upon colonizing land, embryophytes underwent asymmetric gene duplications, particularly in Subfamily VIII of R2R3-MYBs. Six duplication events before the divergence of bryophytes and vascular plants generated seven clades (VIII-A to VIII-E) governing stress responses and epidermal development [1] [5].
  • Independent Trajectories in Algae: Brown algae (e.g., Ectocarpus), despite secondary endosymbiosis with red/green algae, harbor MYBs phylogenetically affiliated with stramenopiles—not rhodophytes or chlorophytes. Their 172 MYB genes include a predominance of 3R-MYBs (58 genes) over 2R-MYBs (38), contrasting sharply with land plants, suggesting parallel evolution in multicellular lineages [4].

Table 2: Evolutionary Distribution of R2R3-MYBs in Selected Species

LineageSpeciesR2R3-MYBsKey Evolutionary Features
Charophyte AlgaeKlebsormidium nitens22Ancestral subfamilies (e.g., FLP/DUO1 orthologs)
BryophytesPhyscomitrella patens~70Expansion in Subfamily VIII
MonocotsOryza sativa (rice)102Lineage-specific stress regulators (e.g., OsMYB2)
EudicotsArabidopsis thaliana12623+ subfamilies; functional diversification
EuphorbiaceaeHevea brasiliensis210Highest number among Euphorbiaceae; oil-related roles
Allotetraploid CropsBrassica napus (rapeseed)429Retention bias toward B. rapa subgenome

Functional Diversity of MYB Proteins in Plant Systems

The functional landscape of plant MYBs spans development, metabolism, and environmental adaptation, often mediated by hormone signaling and epigenetic networks. This diversity arises from:

  • Structural Modularity: The C-terminal domains of R2R3-MYBs contain intrinsically disordered regions (IDRs) that facilitate interactions with co-regulators like bHLH proteins. Auxiliary motifs outside the MYB domain define functional clades—e.g., the SHAQKYF motif in circadian clock-associated MYB-related proteins versus the THAQKY motif in brown algal 1R-MYBs [4] [8].
  • Developmental Regulation: MYBs govern organogenesis from roots to seeds. Subfamily S15 R2R3-MYBs (e.g., Arabidopsis WEREWOLF) suppress root hair initiation via GLABRA2 (GL2) activation [7] [9]. Conversely, CCA1-like MYBs (e.g., soybean GmMYBLJ) accelerate leaf senescence by activating senescence-associated genes (SAG12, ORE1) and reactive oxygen species (ROS) accumulation, impacting crop yield [6].
  • Metabolic Control: R2R3-MYBs drive the biosynthesis of flavonoids (Subgroups 6–7), lignin (e.g., PtrMYB3 in poplar), and seed oils. Vernicia fordii VfMYB36, expressed during fruit maturation, elevates linolenic acid (C18:3) content by 14–22%—a key trait for biodiesel production [9].
  • Stress Integration: Abiotic stressors (drought, salinity) induce MYBs via ABA-dependent and independent pathways. Brassica napus R2R3-MYBs exhibit hormone-specific expression profiles in roots, with auxin/jasmonate-responsive members regulating hydraulic conductivity [7]. Similarly, Oryza OsMYB2 confers dehydration tolerance via osmoprotectant accumulation [9].

Table 3: Functional Classes of Plant MYB Proteins

Functional ClassSubfamily/ExampleTarget ProcessMechanism
DevelopmentS15 (WEREWOLF)Root hair patterningRepresses ROOT HAIR DEFECTIVE 6 (RHD6)
CCA1-like (GmMYBLJ)Leaf senescenceActivates SAG12, WRKY TFs; induces ROS
MetabolismSubgroup 7 (PAP1/PAP2)Anthocyanin biosynthesisBinds DFR, ANS promoters with bHLH partners
VfMYB36Fatty acid elongationUpregulates β-ketoacyl-CoA synthase (KCS)
Abiotic StressOsMYB2 (rice)Dehydration/salt toleranceEnhances osmoprotectant (proline, sugars) levels
BnMYB44 (rapeseed)ABA signalingBinds ABRE elements in stress gene promoters
Biotic DefenseAtMYB96 (Arabidopsis)Pathogen resistanceActivates camalexin synthesis via PAD3

Concluding Remarks

The MYB protein family exemplifies how transcriptional innovation underpins plant evolution. From their origins in streptophyte algae to their explosive diversification in land plants, MYBs have been recruited to govern processes as disparate as oil biosynthesis in Vernicia seeds, salt tolerance in rice, and senescence in soybean. Future research leveraging comparative phylogenomics and targeted mutagenesis (e.g., CRISPR-Cas9) will unravel how conserved MYB modules are rewired to generate phenotypic novelty. Such insights promise biotechnological breakthroughs—from designing stress-resilient crops to engineering high-value metabolites.

Properties

CAS Number

137950-93-7

Product Name

Myb protein, plant

Molecular Formula

C12H14FNO2

Synonyms

Myb protein, plant

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